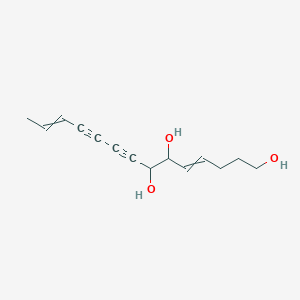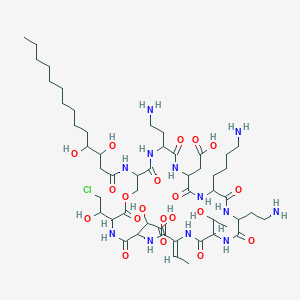
4,12-Tetradecadiene-8,10-diyne-1,6,7-triol
Overview
Description
Mechanism of Action
Target of Action
Lobetyol, also known as 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol, is a natural compound that can be isolated from Lobelia chinensis . The primary targets of Lobetyol are MKN45 cells , which are human gastric cancer cells.
Mode of Action
Lobetyol interacts with its targets, the MKN45 cells, by inducing apoptosis and cell cycle arrest . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health of an organism by eliminating old, unnecessary, or unhealthy cells. Cell cycle arrest is a halt in the cell cycle, which can prevent the cells from dividing and proliferating.
Biochemical Pathways
Given its anti-viral, anti-inflammatory, and anti-tumor activity , it can be inferred that Lobetyol likely affects pathways related to cell proliferation, inflammation, and viral replication.
Result of Action
As a result of its action, Lobetyol induces apoptosis and cell cycle arrest in MKN45 cells . This leads to the death of these cells and prevents their proliferation, thereby exhibiting anti-tumor activity .
Biochemical Analysis
Biochemical Properties
Lobetyol interacts with several biomolecules, contributing to its biochemical activity. It has shown activities against several types of cancer, notably gastric cancer . The molecular basis of its activity involves a down-regulation of glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .
Cellular Effects
Lobetyol has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell apoptosis in gastric cancer cells . Lobetyol influences cell function by downregulating the expression levels of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2), contributing to drug-induced apoptosis and tumor growth inhibition .
Molecular Mechanism
At the molecular level, Lobetyol exerts its effects through several mechanisms. It downregulates glutamine metabolism, which contributes to drug-induced apoptosis and tumor growth inhibition . It also reduces both mRNA and protein expression of the amino acid transporter ASCT2 .
Temporal Effects in Laboratory Settings
In laboratory settings, Lobetyol has shown to inhibit the gene expression of MUC5AC mucin induced by PMA
Metabolic Pathways
Lobetyol is involved in several metabolic pathways. It has been shown to downregulate glutamine metabolism . It also reduces the expression levels of the amino acid transporter ASCT2, which is involved in the transport of glutamine .
Preparation Methods
4,12-Tetradecadiene-8,10-diyne-1,6,7-triol can be extracted from the roots of Codonopsis pilosula using various extraction techniques. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic methods
Chemical Reactions Analysis
4,12-Tetradecadiene-8,10-diyne-1,6,7-triol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol is used as a precursor in the synthesis of other polyacetylene compounds.
Comparison with Similar Compounds
4,12-Tetradecadiene-8,10-diyne-1,6,7-triol is structurally similar to other polyacetylene glycosides such as 4,12-Tetradecadiene-8,10-diyne-1,6,7-triolin and 4,12-Tetradecadiene-8,10-diyne-1,6,7-triolinin . These compounds share similar biological activities, but this compound is unique in its specific molecular targets and pathways involved in its anticancer effects. Other similar compounds include:
4,12-Tetradecadiene-8,10-diyne-1,6,7-triolin: A mono-glucosylated form of this compound with similar anticancer properties.
4,12-Tetradecadiene-8,10-diyne-1,6,7-triolinin: A bis-glucosylated form of this compound, also known for its anticancer activities.
This compound stands out due to its specific down-regulation of glutamine metabolism and its unique effects on cancer cell apoptosis .
Properties
IUPAC Name |
tetradeca-4,12-dien-8,10-diyne-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQCMNXJZJWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327355 | |
| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136171-87-4 | |
| Record name | Lobetyol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136171-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)



![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)



![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
